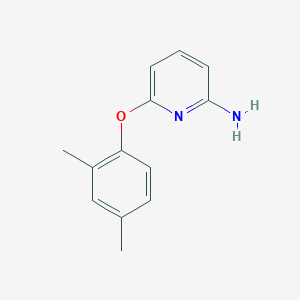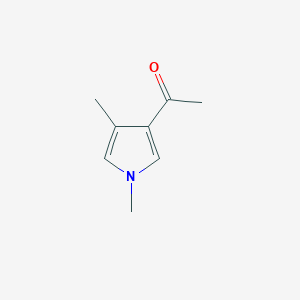
Tert-butyl 6-cyano-1,4-diazepane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-cyano-1,4-diazepane-1-carboxylate;hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Métodos De Preparación
The synthesis of tert-butyl 6-cyano-1,4-diazepane-1-carboxylate;hydrochloride typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with a cyanating agent. One common method includes the use of butyryl chloride and varied aromatic aldehydes . The reaction conditions often involve the use of solvents like methylene chloride and catalysts to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form.
Análisis De Reacciones Químicas
tert-Butyl 6-cyano-1,4-diazepane-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the cyano group can be replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include butyryl chloride, aromatic aldehydes, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 6-cyano-1,4-diazepane-1-carboxylate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-cyano-1,4-diazepane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity. The diazepane ring structure allows for conformational flexibility, enabling the compound to fit into various binding sites. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
tert-Butyl 6-cyano-1,4-diazepane-1-carboxylate;hydrochloride can be compared with other similar compounds such as:
tert-Butyl 1,4-diazepane-1-carboxylate: Lacks the cyano group, making it less versatile in certain chemical reactions.
tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate: Contains a methyl group instead of a cyano group, affecting its reactivity and applications.
tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride: Has two methyl groups, which can influence its steric properties and reactivity.
The presence of the cyano group in tert-butyl 6-cyano-1,4-diazepane-1-carboxylate;hydrochloride makes it unique and valuable for specific applications, particularly in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C11H20ClN3O2 |
|---|---|
Peso molecular |
261.75 g/mol |
Nombre IUPAC |
tert-butyl 6-cyano-1,4-diazepane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19N3O2.ClH/c1-11(2,3)16-10(15)14-5-4-13-7-9(6-12)8-14;/h9,13H,4-5,7-8H2,1-3H3;1H |
Clave InChI |
VVWRHETWWPNNNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNCC(C1)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(8aS)-N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide](/img/structure/B13898176.png)

![tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13898192.png)

![Benz[b]acridin-12(5H)-one](/img/structure/B13898200.png)

![5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13898216.png)



![2-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13898234.png)
![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid](/img/structure/B13898236.png)
